1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid is a complex organic compound classified within the broader category of n-acyl-L-alpha-amino acids. This compound features a unique structure that incorporates both azetidine and thiophene moieties, contributing to its potential biological activity. The molecular formula for this compound is C₁₄H₁₄N₂O₅S₂, and it has been identified as an experimental small molecule with various implications in medicinal chemistry and biochemistry.
This compound is derived from azetidine-2-carboxylic acid, which is known to occur in certain plants. Azetidine-2-carboxylic acid itself is a non-protein amino acid that can mimic proline, allowing it to be incorporated into proteins in place of proline. The presence of thiophene adds a layer of complexity, as thiophenes are known for their aromatic properties and biological activities. The classification of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid places it within several categories:
The synthesis of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid typically involves multi-step organic reactions. While specific methods for this exact compound may not be widely reported, related synthesis pathways can provide insight:
Technical details regarding reaction conditions (temperature, pressure, solvents) are crucial for optimizing yield and selectivity but may vary based on specific experimental setups.
The molecular structure of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid can be described as follows:
The structure features a four-membered azetidine ring with a carboxylic acid group and a thiophene ring attached via a methylene bridge. This configuration contributes to its unique chemical properties.
1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid can participate in various chemical reactions typical for amino acids and heterocycles:
These reactions are fundamental in synthetic organic chemistry for modifying the compound's structure or creating derivatives.
The physical and chemical properties of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid are essential for understanding its behavior in various environments:
1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid has potential applications in several scientific fields:
The azetidine ring in bacterial systems originates from a remarkable intramolecular cyclization of S-adenosylmethionine (SAM), catalyzed by AZE synthases such as AzeJ and VioH. These enzymes belong to the class I methyltransferase superfamily but have evolved distinct mechanistic capabilities for ring formation rather than methyl transfer. Structural analyses of AzeJ complexed with SAM or its reaction products reveal a highly specialized active site that forces SAM into a constrained cis-conformation, positioning the γ-carbon for nucleophilic attack by the α-amino group (Figure 1) [2]. This 4-exo-tet cyclization generates the strained azetidine ring concomitant with the release of 5'-methylthioadenosine (MTA). Key catalytic strategies employed by AZE synthases include:
Table 1: Structural Features of AZE Synthases Facilitating SAM Cyclization
| Structural Element | Functional Role | Example in AzeJ/VioH |
|---|---|---|
| GxxxG Motif (β1 sheet) | Coordinates adenine ring of SAM/SAH | Aligns SAM for cis-conformation |
| Aspartic Acid Residue (β2) | Hydrogen bonding with ribose hydroxyls | Asp85 stabilizes ribose orientation |
| Aromatic Pocket (β6-β8) | Cation-π interactions with sulfonium and protonated AZE nitrogen | Phe134, Tyr175, Tyr176 cluster |
| Hydrophobic N-terminal Lid | Closure upon substrate binding, desolvates active site | Helices α1-3 shield SAH/AZE product |
Quantum mechanical calculations support that this cyclization is energetically favorable only within the enzymatic environment, with desolvation contributing significantly (~5 kcal/mol) to transition state stabilization [1]. The product, AZE, serves as a proline analog but with heightened ring strain, influencing its incorporation into secondary metabolites. Notably, VioH demonstrates lower inherent cyclization activity than AzeJ, requiring partnership with radical SAM methyltransferases (e.g., VioG) in vivo to produce N-methylated AZE derivatives [2]. This suggests enzymatic plasticity that could accommodate modifications like thiophene methylation prior to ring incorporation.
Genomic analyses reveal that AZE synthases and related SAM lyases are distributed across diverse bacterial lineages, indicating an ancient origin and broader prevalence of azetidine-containing metabolites than previously recognized. Homologs of AzeJ and VioH have been identified in Actinobacteria, Proteobacteria, and Cyanobacteria, often embedded within biosynthetic gene clusters (BGCs) encoding non-ribosomal peptide synthetases (Table 2) [1] [2]. These BGCs direct the synthesis of bioactive compounds such as:
Table 2: Distribution of AZE-Related Enzymes and Metabolites in Bacterial Taxa
| Bacterial Phylum | Representative Genera | AZE Synthase Homolog | AZE-Containing Metabolite | Modification |
|---|---|---|---|---|
| Actinobacteria | Streptomyces, Cystobacter | AzeJ, VioH | Azabicyclenes, Vioprolides | Methyl-AZE, Unmodified AZE |
| Proteobacteria | Pseudomonas, Burkholderia | AzeJ-like | Azetidomonamides | Unmodified AZE |
| Cyanobacteria | Anabaena, Nostoc | SAM lyase variants | Putative siderophores | Uncharacterized |
Phylogenetic studies indicate repeated horizontal gene transfer events of aze genes, particularly between soil-dwelling bacteria engaged in ecological competition [1]. The conservation of catalytic residues (e.g., Asp85, Phe134, Tyr175 in AzeJ) across phyla underscores essential mechanistic constraints for SAM cyclization. However, significant sequence divergence (e.g., only 28% identity between AzeJ and VioH) accompanies functional specialization, such as methylation capability in VioH [2]. This evolutionary flexibility suggests adaptability for generating structural diversity, potentially enabling the attachment of aryl or heteroaryl groups like thiophene via ancillary enzymes in BGCs.
While AZE synthases generate the free azetidine amino acid, its incorporation into complex scaffolds like the putative 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid relies on non-ribosomal peptide synthetases (NRPS). These modular megaenzymes activate, modify, and condense amino acids—including non-proteinogenic types like AZE—into peptide products. AZE functions as a proline surrogate but imposes greater conformational rigidity, influencing peptide backbone folding and bioactivity. NRPS integration of AZE involves:
The thiophene moiety in 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid may derive from cysteine metabolism via in situ sulfur incorporation or independent heterocycle synthesis. Its attachment to the azetidine nitrogen would require N-alkylation, plausibly mediated by a dedicated alkyltransferase within an NRPS cluster. Alternatively, the thiophene-methyl group could originate from modified amino acid precursors (e.g., homocysteine derivatives) that undergo cyclization post-alkylation. Notably, the enzymatic synthesis of AZE allows for in cis or in trans modifications, providing biosynthetic flexibility for generating diverse N-functionalized derivatives.
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